molecular formula C10H15BO2 B3132074 Phenylbutylboronic acid CAS No. 36329-86-9

Phenylbutylboronic acid

Cat. No. B3132074
CAS RN: 36329-86-9
M. Wt: 178.04 g/mol
InChI Key: JSSAQPFIBRNXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylbutylboronic acid (PBB) is a boronic acid derivative that has gained attention for its versatile application in various fields of research and industry . It is a compound with the molecular formula C10H15BO2 .


Molecular Structure Analysis

Phenylboronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . A comprehensive study employing 11B NMR spectroscopy was reported to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d, l -hydrobenzoin as prototypical diols .


Chemical Reactions Analysis

Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water. Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .

Scientific Research Applications

1. Pharmacological Activity

Phenylbutylboronic acid, or more specifically, its derivative Phenibut (3-phenyl-4-aminobutyric acid), exhibits significant pharmacological activity. It acts as a GABA-mimetic psychotropic drug and has been studied for its effects on locomotor activity, antidepressant properties, and pain effects. Research demonstrates that certain isomers of Phenibut show more potent activity in pharmacological tests, linking its efficacy to its binding affinity to GABAB receptors (Dambrova et al., 2008).

2. Glucose-Responsive Drug Delivery

Phenylboronic acid derivatives, including Phenylbutylboronic acid, are utilized in creating glucose-responsive materials, especially for insulin delivery. These compounds are integral in the synthesis of glucose-responsive nanomaterials like nanogels, micelles, vesicles, and mesoporous silica nanoparticles. Their applications in drug delivery systems highlight their importance in responsive and targeted medical therapies (Ma & Shi, 2014).

3. Therapeutic Potential in Metabolic Disorders

Phenylbutyrate, another derivative of Phenylbutylboronic acid, shows promising therapeutic potential for metabolic disorders such as Pyruvate Dehydrogenase Complex Deficiency and Lactic Acidosis. It enhances enzyme activity through inhibition of enzyme kinases and has shown efficacy in both in vitro and in vivo models, indicating its potential for clinical application in treating these disorders (Ferriero et al., 2013).

4. Applications in Organic Synthesis

Phenylbutylboronic acid and its derivatives play a significant role in organic synthesis. They are used in the synthesis of complex compounds, such as trifluoromethyl ketones, through palladium-catalyzed cross-coupling reactions. This demonstrates their versatility and importance in chemical synthesis, contributing to the development of various pharmaceuticals and industrial chemicals (Kakino et al., 2001).

5. Therapeutic Applications in Various Pathologies

Research has shown that Phenylbutyrate possesses beneficial effects on numerous pathologies, including cancer, genetic metabolic syndromes, neuropathies, diabetes, and urea cycle disorders. Its mechanisms of action are varied, involving gene expression regulation, protein conformational rescue, and ammonia scavenging. This "butyrate paradox" highlights the compound's diverse therapeutic potential across a spectrum of human diseases (Kusaczuk et al., 2015).

Safety and Hazards

While specific safety data for Phenylbutylboronic acid was not found, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, ensuring adequate ventilation, and not releasing the substance into the environment .

Future Directions

Phenylboronic acid-based glucose-sensitive hydrogels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems for diabetes therapy . Another emerging direction of PBA-based research is toward more versatile diagnostic and therapeutic targets .

properties

IUPAC Name

4-phenylbutylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12-13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSAQPFIBRNXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307551
Record name B-(4-Phenylbutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36329-86-9
Record name B-(4-Phenylbutyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36329-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Phenylbutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylbutylboronic acid
Reactant of Route 2
Phenylbutylboronic acid
Reactant of Route 3
Phenylbutylboronic acid
Reactant of Route 4
Phenylbutylboronic acid
Reactant of Route 5
Phenylbutylboronic acid
Reactant of Route 6
Phenylbutylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.